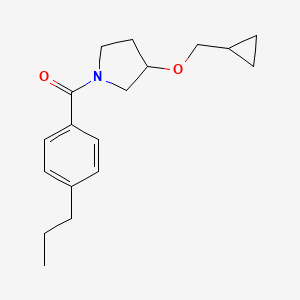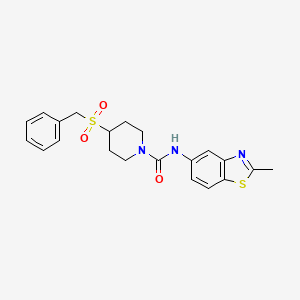![molecular formula C17H22N4O3 B6426093 (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate CAS No. 2034300-56-4](/img/structure/B6426093.png)
(oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate, also known as OXN-MPP, is a synthetic compound that has recently been studied for its potential applications in scientific research. OXN-MPP is a small molecule that has been found to possess a variety of biochemical and physiological effects, and has also been used as a tool in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
(oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of various drugs on the body, as well as to study the biochemical and physiological mechanisms of action of those drugs. (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate has been used in laboratory experiments to study the effects of various drugs on the body, as well as to study the biochemical and physiological mechanisms of action of those drugs.
Wirkmechanismus
The exact mechanism of action of (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate is not yet fully understood. However, it is believed that (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate may act as an agonist at certain receptors in the body, as well as an inhibitor of certain enzymes. It is also thought that (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate may interact with certain proteins in the body, which could lead to changes in the activity of those proteins.
Biochemical and Physiological Effects
(oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate has been found to have a variety of biochemical and physiological effects. It has been found to act as an agonist at certain receptors in the body, as well as an inhibitor of certain enzymes. It has also been found to interact with proteins in the body, which could lead to changes in the activity of those proteins. Additionally, (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate has been found to have anti-inflammatory and analgesic effects, as well as to have the potential to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate in laboratory experiments is that it is a small molecule, which makes it easier to handle and manipulate. Additionally, (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of various drugs on the body. However, there are some limitations to using (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate in laboratory experiments. For example, the exact mechanism of action of (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, the effects of (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate on the body may be different depending on the dose and duration of treatment, which can make it difficult to accurately predict the effects of the compound in laboratory experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research on (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate. For example, further research could be conducted to better understand the exact mechanism of action of (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate, as well as to study the effects of different doses and durations of treatment. Additionally, further research could be conducted to study the effects of (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate on the immune system, as well as to study the potential therapeutic applications of the compound. Finally, further research could be conducted to study the potential interactions of (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate with other drugs and compounds, as well as to study the potential adverse effects of the compound.
Synthesemethoden
(oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate is synthesized through a two-step process. The first step involves the reaction of 4-(2-oxan-2-ylmethyl)-1H-pyrazole-4-carboxylic acid with 4-methylpyridine-3-carboxylic acid in the presence of anhydrous sodium acetate and acetic acid. This reaction yields the intermediate compound 4-(2-oxan-2-ylmethyl)-1H-pyrazole-4-carboxylate. The second step involves the reaction of the intermediate compound with N-methyl-3-pyridylmethylcarbamate to form (oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate.
Eigenschaften
IUPAC Name |
oxan-2-ylmethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-21-11-14(10-20-21)16-13(5-4-7-18-16)9-19-17(22)24-12-15-6-2-3-8-23-15/h4-5,7,10-11,15H,2-3,6,8-9,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKITYYXVNXRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6426013.png)
![3-({1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl}methyl)-1,3-oxazolidine-2,4-dione](/img/structure/B6426025.png)
![3-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1,3-oxazolidine-2,4-dione](/img/structure/B6426031.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B6426041.png)



![4-(3-methoxypyrrolidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6426086.png)
![2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B6426099.png)
![1-(4-fluorophenyl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)cyclopropane-1-carboxamide](/img/structure/B6426107.png)
![4-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,3-thiazole-2-carboxamide](/img/structure/B6426110.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6426116.png)
![2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6426124.png)
![4-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B6426131.png)